Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with sulfonamide under specific conditions to introduce the sulfamoyl group . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new pyrazole derivatives with modified functional groups.
Scientific Research Applications
Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity . This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-3-(N-3’-pyridyl)sulfamoylpyrazole-4-carboxylate: Similar structure but with a pyridyl group instead of a sulfamoyl group.
3(5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems.
Uniqueness
Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
95302-42-4 |
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Molecular Formula |
C7H11N3O4S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-10(2)9-6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13) |
InChI Key |
ILOBDJOVTOKINY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N)C |
Origin of Product |
United States |
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